molecular formula C12H11N3S2 B1334564 5-(1-benzothien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 438230-43-4

5-(1-benzothien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1334564
M. Wt: 261.4 g/mol
InChI Key: LRRDTJUVWSJCMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 5-(1-benzothien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol, is a derivative of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields of chemistry and pharmacology. The benzothienyl group attached to the triazole ring suggests potential for unique chemical properties and biological activity.

Synthesis Analysis

The synthesis of triazole derivatives often involves cyclization reactions and condensation with various aldehydes or ketones. For instance, a related compound, 4-(amino)-5-phenyl-1-4H-1,2,4-triazole-3-thiol, was synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde to form a Schiff base . Similarly, other triazole compounds have been synthesized using different starting materials and conditions, such as the treatment of amino-triazole-thione with dimethoxybenzaldehyde , or the reaction of amino-triazole-thione with dichlorophenoxyacetyl chloride . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized by X-ray crystallography. For example, a related compound crystallizes in the triclinic system with specific angles and distances between the triazole ring and the attached groups . The dihedral angles and the presence of hydrogen bonds and other supramolecular interactions are crucial for the stability of the crystal structure . These structural details are essential for understanding the chemical behavior and potential interactions of the compound.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including alkylation under classical and microwave conditions. For instance, a chlorobenzo[b]thienyl-triazole-thiol compound was alkylated with benzyl chloride or allyl bromide using triethylamine as a base, leading to regioselective S-alkylation . The regioselectivity of such reactions can be investigated using computational methods like AM1 semiempirical calculations . These reactions are significant for modifying the chemical structure and properties of the compound for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are determined through various analytical techniques, including IR, NMR, and mass spectrometry. These methods help confirm the structure of the synthesized compounds and assess their purity . The solubility, melting point, and other physical properties are also evaluated to understand the compound's behavior under different conditions . Additionally, theoretical studies, such as conformational searches and force field comparisons, can provide insights into the preferred tautomeric forms and the existence of different intermolecular interactions .

Scientific Research Applications

Cytotoxicity and Immunocompetent Cells Effects

  • Cytotoxicity and Immunocompetent Cells: Derivatives of 1,2,4-triazole-thiones, including compounds structurally related to 5-(1-benzothien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol, have been studied for their cytotoxicity. Some derivatives showed high in vitro cytotoxicity against thymocytes, indicating potential applications in studying immune cell responses or in therapies targeting specific immune cells (Mavrova et al., 2009).

Anti-inflammatory Activity

  • Anti-Inflammatory Effects: A study evaluated the anti-inflammatory activity of a compound structurally similar to the chemical . The compound showed significant anti-inflammatory effects, comparable to standard drugs, suggesting possible applications in the development of anti-inflammatory agents (Mousa, 2012).

Antimicrobial Activities

  • Antimicrobial Properties: Various 1,2,4-triazoles, akin to the chemical of interest, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown good to moderate activity against different microbes, indicating their potential use in developing new antimicrobial agents (Bayrak et al., 2009).

Cancer Research

  • Cancer Cell Migration and Growth: A study examined 1,2,4-triazole-3-thiol derivatives for their effects on cancer cell migration and the growth of melanoma, breast, and pancreatic cancer spheroids. Certain derivatives were found to be cytotoxic against melanoma cell lines and inhibited cancer cell migration, suggesting potential applications in cancer research (Šermukšnytė et al., 2022).

Corrosion Inhibition

  • Corrosion Inhibition in Industry: Benzimidazole derivatives, including structures similar to 5-(1-benzothien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol, have been investigated as corrosion inhibitors for mild steel in acidic environments. Their efficiency suggests potential industrial applications in protecting metal surfaces (Yadav et al., 2013).

Safety And Hazards

Without specific data, it’s difficult to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study and application of heterocyclic compounds is a vibrant field in medicinal chemistry. This compound, with its combination of a benzothiophene ring and a 1,2,4-triazole ring, could potentially be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

3-(1-benzothiophen-3-yl)-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S2/c1-2-15-11(13-14-12(15)16)9-7-17-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRDTJUVWSJCMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CSC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-benzothien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.